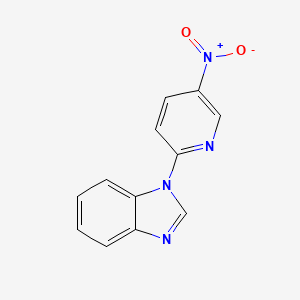

1-(5-nitro-2-pyridinyl)-1H-benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzimidazole derivatives, including those substituted with nitro groups on the pyridinyl moiety, are of significant interest due to their wide range of biological and chemical properties. These compounds, such as 1-(5-nitro-2-pyridinyl)-1H-benzimidazole, are crucial in the development of materials with potential applications in medicinal chemistry, material science, and organic synthesis.

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under various conditions. For nitro-substituted pyridinyl benzimidazoles, specific synthetic pathways may involve nucleophilic substitution reactions, where a nitro-substituted pyridine moiety is introduced into the benzimidazole framework through strategic functional group transformations and coupling reactions. Techniques such as microwave-assisted synthesis have been employed to improve the efficiency and yield of these processes (Hosamani et al., 2009).

作用機序

Target of Action

The compound 1-(5-Nitropyridin-2-yl)-1H-benzo[d]imidazole, also known as 1-(5-nitro-2-pyridinyl)-1H-benzimidazole, has been identified to have antimalarial properties . The primary targets of this compound are the Plasmodium falciparum strains, including the chloroquine-sensitive NF54 and multi-drug-resistant K1 . These strains are responsible for causing malaria, a significant cause of illness worldwide .

Mode of Action

The compound interacts with its targets through a mechanism that is yet to be fully understood. It could be involved in other processes in the parasite’s digestive vacuole .

Biochemical Pathways

It is suggested that the compound could influence many cellular pathways necessary for the proper functioning of the plasmodium parasites . This includes processes within the parasite’s digestive vacuole .

Pharmacokinetics

It has been suggested that the compound’s intramolecular hydrogen bonding motif could influence properties such as water solubility, lipophilicity, membrane permeability, and protein binding affinity . These properties ultimately translate to enhanced biological activity and could impact the compound’s bioavailability .

Result of Action

The compound has shown nanomolar activity against the targeted Plasmodium falciparum strains . This suggests that the compound could effectively inhibit the growth of these parasites, thereby mitigating the symptoms of malaria.

特性

IUPAC Name |

1-(5-nitropyridin-2-yl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O2/c17-16(18)9-5-6-12(13-7-9)15-8-14-10-3-1-2-4-11(10)15/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVYIACQXMUFTJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C3=NC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00968090 |

Source

|

| Record name | 1-(5-Nitropyridin-2-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Nitropyridin-2-yl)-1H-benzo[d]imidazole | |

CAS RN |

5342-66-5 |

Source

|

| Record name | 1-(5-Nitropyridin-2-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5806955.png)

![2-[(5-tert-butyl-2-methylphenyl)thio]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5806964.png)

![dimethyl 3-methyl-5-[(2-pyrazinylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5806986.png)

![7-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5806997.png)

![N-(3,4-dimethylphenyl)-N'-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5807010.png)

![N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5807014.png)

![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B5807029.png)

![4-bromobenzaldehyde [4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5807042.png)

![N-{3-[N-(2-chlorobenzoyl)ethanehydrazonoyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B5807047.png)